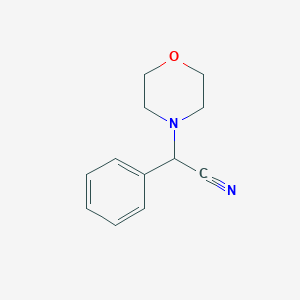

2-Morpholino-2-phenylacetonitrile

Descripción

Historical Context and Evolution of Phenylacetonitrile (B145931) Derivatives in Organic Chemistry

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, and its derivatives are cornerstone molecules in the history and evolution of organic chemistry. Their importance is primarily due to the reactivity of the methylene (B1212753) group adjacent to both the phenyl ring and the nitrile group, which makes it a valuable C₂ synthon for constructing more complex molecular architectures.

The journey of phenylacetonitrile synthesis began with classical methods, one of the most established being the nucleophilic substitution of a benzyl halide with an alkali metal cyanide, a variant of the Kolbe nitrile synthesis. researchgate.net Over the decades, synthetic strategies have evolved significantly, driven by the pursuit of higher efficiency, better yields, and greener processes.

Modern approaches have introduced sophisticated catalytic systems. For instance, transition-metal-free methods for coupling alcohols with phenylacetonitriles have been developed. researchgate.net Furthermore, the principles of green chemistry have spurred the development of solvent-free and aqueous reaction systems. researchgate.net Recent advancements also include electrochemical and photocatalytic methods. researchgate.netchemscene.com Electrosynthesis using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has enabled the dehydrogenative cyanation of benzylic positions, offering a sustainable, metal-free protocol. researchgate.netchemscene.com

The applications of phenylacetonitrile derivatives are vast and impactful, serving as key intermediates in the production of numerous commercially important substances across various sectors.

Table 1: Applications of Phenylacetonitrile Derivatives

| Sector | Examples of Derived Products |

| Pharmaceuticals | Antidepressants, antihistamines, diuretics, and stimulants. researchgate.net |

| Agrochemicals | Fungicides and insecticides. researchgate.nethmdb.ca |

| Fragrances | Precursors to fragrance ingredients like phenethyl alcohol. researchgate.netorgsyn.org |

| Chemical Intermediates | Can be hydrolyzed to phenylacetic acid or hydrogenated to phenethylamine. researchgate.net |

Significance of the Morpholine (B109124) Moiety in Advanced Organic Synthesis and Medicinal Chemistry

The morpholine ring, a heterocyclic compound featuring both amine and ether functional groups, is a highly valued structural motif in modern chemistry. chemimpex.comsmolecule.com Its unique physicochemical properties have rendered it a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. cymitquimica.comchemspider.com

In medicinal chemistry, the incorporation of a morpholine ring can bestow advantageous properties upon a molecule. cymitquimica.com It can improve pharmacokinetic profiles, enhance binding affinity to biological targets, and increase potency. cymitquimica.comchemspider.com The morpholine nucleus is present in a wide array of approved drugs, demonstrating its importance in drug discovery. google.com

Table 2: Examples of Marketed Drugs Containing the Morpholine Moiety

| Drug | Therapeutic Class | Role of Morpholine |

| Linezolid | Antibiotic | A key building block in its synthesis. chemimpex.com |

| Gefitinib | Anticancer Agent | An integral part of the pharmacophore. chemimpex.comgoogle.com |

| Dextromoramide | Analgesic | A core structural component. chemimpex.com |

| Timolol | Beta-Blocker | Contributes to the drug's overall structure and activity. |

In organic synthesis, morpholine is widely used as a secondary amine. It is a key reagent in the Stork enamine reaction, where it reacts with carbonyl compounds to form enamines. google.com These enamines are stable and serve as versatile intermediates for the formation of carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. google.com Due to its polarity and low cost, it is also frequently used as a solvent for chemical reactions. chemimpex.com

Contemporary Research Directions for α-Aminonitriles

The α-aminonitrile functional group, which characterizes 2-Morpholino-2-phenylacetonitrile, is a pivotal structural motif in chemical research. These compounds are not only valuable synthetic intermediates but are also found in the structures of various bioactive molecules, including alkaloids and promising pharmacological agents.

The most classic and enduring method for synthesizing α-aminonitriles is the Strecker reaction, first reported in 1850. This multicomponent reaction, which combines an aldehyde or ketone, an amine, and a cyanide source, remains a highly efficient route to this class of compounds.

Contemporary research in the field of α-aminonitriles is focused on several key areas:

Asymmetric Synthesis: A major thrust of modern research is the development of catalytic asymmetric methods to produce chiral α-aminonitriles with high enantioselectivity. This is crucial for the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Versatile Intermediates: α-Aminonitriles are recognized as versatile bifunctional intermediates. The nitrile group can be transformed into other functional groups, while the amine allows for further derivatization. They can act as masked iminium ion equivalents in cationic reactions and are used in the synthesis of natural products and various heterocyclic systems.

Bioactive Molecules: The α-aminonitrile moiety is a key feature in molecules with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. They are also essential fragments in the development of new anti-hyperglycemic drugs and protease inhibitors.

New Synthetic Methods: While the Strecker reaction is prominent, research continues into alternative synthetic pathways. This includes the α-cyanation of amines through cross-dehydrogenative coupling (CDC) reactions, which offers a different approach to forming the crucial carbon-cyanide bond.

The study of compounds like this compound, which contains this important functional group, provides a platform for advancing these research frontiers and exploring new molecular diversity for pharmacological and biological applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-yl-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPYQLYZXTCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036004 | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15190-10-0 | |

| Record name | α-Phenyl-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15190-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Innovative Synthetic Routes for 2-Morpholino-2-phenylacetonitrile

Recent advancements in synthetic organic chemistry have led to the development of several novel and efficient methods for the preparation of this compound. These routes often prioritize the use of catalysts to enhance reaction rates, yields, and selectivity.

Catalytic Approaches in α-Aminonitrile Synthesis

The application of catalysis has revolutionized the synthesis of α-aminonitriles. Both metal-based and organic catalysts have been successfully employed, offering distinct advantages in terms of efficiency, cost-effectiveness, and environmental impact.

A straightforward and efficient method for synthesizing α-aminonitriles involves a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source, catalyzed by cobalt(II) chloride. nih.govnih.govbeilstein-journals.org This approach is notable for its operational simplicity and the use of an inexpensive and readily available catalyst. nih.govresearchgate.net

The reaction proceeds at room temperature in acetonitrile (B52724), where benzaldehyde (B42025), morpholine (B109124), and potassium cyanide react in the presence of a catalytic amount of CoCl₂ to yield this compound. nih.govbeilstein-journals.org This method has demonstrated broad applicability with various aldehydes and amines, consistently producing good to excellent yields. nih.gov A key advantage of this protocol is that it does not necessitate the separate synthesis and isolation of an imine intermediate. nih.gov While both aromatic and aliphatic aldehydes are well-tolerated, ketones have not been found to produce satisfactory yields under these conditions. nih.gov

Table 1: Cobalt(II) Chloride Catalyzed Synthesis of α-Aminonitriles nih.gov

| Entry | Aldehyde | Amine | Cyanide Source | Yield (%) |

| 1 | Benzaldehyde | Aniline | KCN | 91 |

| 2 | Benzaldehyde | Aniline | TMS-CN | 91 |

| 3 | 4-Chlorobenzaldehyde | Aniline | KCN | 94 |

| 4 | 4-Methoxybenzaldehyde | Aniline | KCN | 95 |

| 5 | Furfural | Aniline | KCN | 90 |

| 6 | Benzaldehyde | Morpholine | KCN | 92 |

Reaction conditions: Aldehyde (1 mmol), amine (1 mmol), KCN (1.2 mmol), CoCl₂ (10 mol%) in acetonitrile at room temperature.

In the realm of green chemistry, organocatalysis has emerged as a powerful tool, and succinic acid has been identified as a novel and efficient catalyst for the synthesis of α-aminonitriles. acgpubs.orgacgpubs.orgresearchgate.net This method offers significant advantages, including the use of an inexpensive, stable, and environmentally benign catalyst under solvent-free conditions, leading to high conversions and excellent yields. acgpubs.orgacgpubs.org

The reaction mechanism involves the activation of the carbonyl carbon of an aldehyde by the acidic proton of succinic acid. acgpubs.orgmdpi.com This facilitates the formation of an imine with an amine, which then undergoes nucleophilic addition with trimethylsilyl (B98337) cyanide (TMS-CN) to form the desired α-aminonitrile. acgpubs.orgmdpi.com The use of TMS-CN as the cyanide source is a strategic choice to minimize the toxicity associated with traditional cyanide reagents. acgpubs.org

Table 2: Succinic Acid Catalyzed Synthesis of α-Aminonitriles researchgate.net

| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2-phenyl-2-(phenylamino)acetonitrile | 94 |

| 2 | 4-Nitrobenzaldehyde | Aniline | 2-(4-nitrophenyl)-2-(phenylamino)acetonitrile | 92 |

| 3 | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-2-(phenylamino)acetonitrile | 95 |

| 4 | Benzaldehyde | 4-Fluoroaniline | 2-((4-fluorophenyl)amino)-2-phenylacetonitrile | 93 |

Reaction conditions: Aldehyde/Ketone (1 mmol), Amine (1 mmol), TMS-CN (1.2 mmol), Succinic acid (10 mol%) under solvent-free conditions at room temperature.

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants in immiscible phases. slideshare.netslideshare.net This is typically achieved using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction occurs. slideshare.net PTC has found widespread application in industrial processes, including C-, N-, O-, and S-alkylations, due to its ability to improve reaction rates and yields. crdeepjournal.org

In the context of nitrile functionalization, PTC is particularly relevant for the alkylation of phenylacetonitrile (B145931) derivatives. crdeepjournal.orgresearchgate.net The use of concentrated aqueous alkali hydroxides, such as NaOH or KOH, in conjunction with a phase transfer catalyst allows for the efficient generation of the carbanion of phenylacetonitrile, which can then undergo nucleophilic attack. researchgate.net This methodology has been successfully applied to the synthesis of various derivatives and is a cornerstone of many industrial syntheses. crdeepjournal.orgphasetransfer.com For instance, the condensation of arylacetonitriles with cyclic ketones can be achieved in nearly quantitative yields using aqueous NaOH or KOH under PTC conditions. researchgate.net

A sustainable and metal-free approach for the synthesis of 2-phenylacetonitrile (B1602554) derivatives involves the dehydrogenative anodic cyanation of phenols at their benzylic positions. researchgate.net This electrochemical method utilizes 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to facilitate the selective activation of the benzylic C-H bond for subsequent cyanation. researchgate.net The use of electrons as the oxidant makes this a green and safe chemical transformation. researchgate.net Triethylamine is employed as a base, which also creates a highly conductive medium, eliminating the need for additional supporting electrolytes. researchgate.net

Nucleophilic Substitution and Addition Reactions

Fundamental reaction pathways such as nucleophilic substitution and addition are central to the synthesis of this compound. The Strecker reaction, a classic example of nucleophilic addition, remains a highly relevant method for preparing α-aminonitriles. mdpi.com This one-pot, multi-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source. mdpi.com

Nucleophilic substitution, particularly the reaction of a benzyl (B1604629) halide with a cyanide salt, is a well-established industrial method for producing phenylacetonitrile, a precursor to the target compound. The reaction of the cyclotriphosphazene (B1200923) core with secondary amines predominantly follows a non-geminal substitution pattern via an associative (SN2) mechanism. nih.gov In contrast, primary amines often favor a geminal disubstitution pathway, which is thought to proceed through a dissociative (SN1) mechanism involving a rate-determining ionization step. nih.gov

Biosynthetic Pathways for Cyanide-Free Production of Phenylacetonitrile Derivatives

In an effort to develop more environmentally benign synthetic methods, biosynthetic pathways for the production of phenylacetonitrile and its derivatives have been explored. These methods avoid the use of toxic cyanide reagents. nih.govnih.govsciencemadness.org

A notable biosynthetic pathway has been constructed in Escherichia coli for the cyanide-free production of phenylacetonitrile (PAN). nih.govnih.govsigmaaldrich.com This pathway utilizes enzymes from two different natural sources: the plant glucosinolate-biosynthetic pathway and the bacterial aldoxime-nitrile pathway. nih.govnih.gov

The process begins with the conversion of L-phenylalanine to E,Z-phenylacetaldoxime (PAOx). This reaction is catalyzed by the plant enzyme cytochrome P450 79A2 (CYP79A2) from Arabidopsis thaliana, along with a CYP reductase. nih.govnih.gov Subsequently, the PAOx is converted to phenylacetonitrile by the action of a bacterial aldoxime dehydratase (Oxd) from Bacillus sp. strain OxB-1. nih.govnih.govaiche.org Aldoxime dehydratases are heme-containing enzymes that catalyze the dehydration of aldoximes to the corresponding nitriles. nih.govpu-toyama.ac.jpebi.ac.ukdoaj.orgresearchgate.net

This engineered metabolic pathway in E. coli demonstrates the potential for producing nitriles and their derivatives through a bioprocess that eliminates the need for toxic chemicals. nih.govnih.gov

| Step | Substrate | Enzyme | Product | Reference(s) |

| 1 | L-Phenylalanine | Cytochrome P450 79A2 (CYP79A2) | E,Z-Phenylacetaldoxime (PAOx) | nih.govnih.gov |

| 2 | E,Z-Phenylacetaldoxime (PAOx) | Aldoxime Dehydratase (Oxd) | Phenylacetonitrile (PAN) | nih.govnih.govaiche.org |

Mechanistic Elucidation of Synthetic Transformations

Free Radical Mechanisms in Disproportionation Reactions

Free radical reactions are characterized by the involvement of reactive species with unpaired electrons. libretexts.org A disproportionation reaction is a specific type of termination step in radical chain reactions where two radicals react to form two different non-radical products. wikipedia.orgfujifilm.comyoutube.com In a typical disproportionation, one radical abstracts an atom (often hydrogen) from the other, leading to the formation of a saturated molecule and an unsaturated molecule. wikipedia.org

Information regarding "this compound" Not Found

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," we were unable to locate specific research that would adequately address the requested topics. The search for detailed investigations into the catalytic reaction coordinates, transition states, and reversible covalent bonding in nitrile cyclization pathways for this specific molecule did not yield relevant results.

The precise and technical nature of the query suggests a focus on advanced computational chemistry and mechanistic studies. While general methodologies for these types of investigations exist and have been applied to related phenylacetonitrile derivatives, no public-facing studies were found for "this compound" itself.

Therefore, the generation of a scientifically accurate article adhering to the strict outline provided is not possible based on the available information. The requested content, particularly for the subsections "2.2.2. Investigation of Catalytic Reaction Coordinates and Transition States" and "2.2.3. Reversible Covalent Bonding in Nitrile Cyclization Pathways," appears to be outside the scope of currently indexed scientific literature.

Advanced Spectroscopic and Computational Characterization of Derivatives and Analogs

High-Resolution Spectroscopic Analysis in Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 2-Morpholino-2-phenylacetonitrile. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that reveal its atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While detailed, publicly accessible peer-reviewed studies with full spectral assignments for this compound are scarce, commercial chemical suppliers indicate the availability of both ¹H and ¹³C NMR spectra for this compound. chemicalbook.comchemicalbook.com

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the phenyl group, the methine proton (the hydrogen attached to the carbon bearing both the phenyl and morpholino groups), and the protons of the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the phenyl ring, the methine carbon, and the carbons of the morpholine ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | Aromatic (7.2-7.5), Methine (4.5-5.5), Morpholine (2.5-4.0) | The exact shifts would depend on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile, ether, and aromatic functional groups. The presence of a sharp, intense band around 2220-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration. The C-O-C stretching of the morpholine ring would likely appear in the 1070-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ range. Commercial suppliers have noted the availability of IR spectral data for this compound. chemicalbook.comchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Ether (C-O-C) | Stretching | 1070-1150 |

| Aromatic C-H | Stretching | > 3000 |

Mass Spectrometry (EI-MS, HRMS, ESIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₄N₂O), the exact mass would be 202.1106 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the fragmentation of the molecule. The fragmentation pattern would be influenced by the stability of the resulting ions. Common fragmentation pathways could include the loss of the nitrile group or cleavage of the morpholine ring. Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique and would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 203.1184. The availability of mass spectral data has been indicated by chemical suppliers. chemicalbook.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the electronic structure, properties, and reactivity of molecules, complementing experimental data.

Quantum Chemical Calculations (e.g., HOMO-LUMO Energies, Dipole Moments, Polarizabilities)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict various molecular properties of this compound. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

QM/MM Molecular Dynamics Simulations for Reaction Mechanism Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations are a sophisticated computational tool used to study chemical reactions in complex systems. In this approach, the region of the system where the reaction occurs (e.g., the reacting bonds in this compound) is treated with a high level of theory (QM), while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient method (MM).

This methodology could be used to investigate the mechanisms of reactions involving this compound, providing a dynamic picture of the transition states and energy barriers involved. However, specific QM/MM simulation studies focusing on this particular compound are not currently available in the surveyed literature.

Conformational Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms in this compound and its analogs is crucial for understanding their chemical reactivity and potential biological activity. Conformational analysis and stereochemical prediction for these molecules are complex, primarily due to the presence of multiple rotatable bonds and a stereocenter at the alpha-carbon. The interplay of steric and electronic effects involving the morpholine ring, the phenyl group, and the nitrile moiety dictates the preferred spatial arrangement of the molecule.

Conformational Isomers of the Morpholine Ring

The morpholine ring in this compound and its derivatives predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms. researchgate.net Within the chair conformation, the substituent at the nitrogen atom can occupy either an axial or an equatorial position. Extensive research through spectroscopic and computational methods has shown that for N-substituted morpholines, there is a distinct energetic preference for the equatorial position to minimize steric hindrance. researchgate.netnih.govacs.org

Recent studies employing advanced techniques such as infrared resonant vacuum ultraviolet photoionization mass spectroscopy, combined with theoretical calculations, have precisely quantified the conformational stability of morpholine itself. These studies have determined that the chair conformer with an equatorial N-H bond (Chair-Eq) is more stable than the axial conformer (Chair-Ax). nih.govacs.org This intrinsic preference for equatorial substitution is a foundational principle when predicting the conformation of more complex derivatives. For instance, in aqueous solutions, the contribution of the axial conformer of morpholine is known to increase, highlighting the influence of the solvent environment on conformational equilibrium. researchgate.net

Stereoelectronic Effects and Diastereoselectivity

In derivatives of this compound, the stereochemistry at the alpha-carbon introduces another layer of complexity. The synthesis of such compounds often results in diastereomers, and the preferred conformation is governed by a combination of steric repulsion and stereoelectronic effects.

One of the key stereoelectronic effects is the anomeric effect, which can influence the geometry at the C2 position of the morpholine ring when substituted. nih.gov Furthermore, in substituted morpholine rings, avoiding pseudo A(1,3) strain is a significant factor that dictates the conformational preference. nih.govacs.org This strain arises from the steric interaction between a substituent at C3 and the substituent on the nitrogen atom.

Research on the diastereoselective synthesis of 2- and 3-substituted morpholines has provided valuable insights into the stereochemical outcomes. For example, in the synthesis of certain 3-substituted morpholine hemiaminals, both the hydroxy and carboxylate functionalities were found to be in axial positions in the major diastereomer to circumvent the pseudo A(1,3) strain. nih.gov This indicates that in some cases, the energetic penalty of an axial substituent can be overcome by other stabilizing interactions or the avoidance of more significant destabilizing ones.

Computational Modeling and Spectroscopic Evidence

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of morpholine derivatives. nih.govresearchgate.netresearchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles of the most stable conformers. For analogous systems, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational studies have identified multiple stable conformations (gauche and cis) and have been able to correlate these with experimental infrared spectroscopy data. nih.gov

The table below presents hypothetical, yet plausible, computational data for the two diastereomers of this compound, illustrating the expected conformational preferences based on the principles discussed.

| Diastereomer | Morpholine Conformation | Phenyl Group Orientation | Cyano Group Orientation | Predicted Relative Energy (kcal/mol) |

| (R/S) | Chair | Equatorial-like | Axial-like | 0 (most stable) |

| (R/R or S/S) | Chair | Axial-like | Equatorial-like | 1.5 - 3.0 |

This table is illustrative and based on general principles of conformational analysis.

The stereochemical outcome of reactions leading to 2-substituted morpholines is often highly diastereoselective, with ratios greater than 20:1 being reported in photocatalytic annulation strategies for the synthesis of 2-aryl morpholines. acs.org This high degree of stereocontrol is a testament to the strong conformational preferences within the transition states of these reactions.

Applications in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Chemical Structures

The reactivity of 2-Morpholino-2-phenylacetonitrile, stemming from its geminal amino and nitrile functionalities on a benzylic carbon, makes it a strategic starting point for constructing intricate chemical frameworks. The nitrile group can undergo hydrolysis, reduction, or participate in cyclization reactions, while the morpholino group can act as a directing group, a nucleophile, or a stable part of the final molecular entity.

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are fundamental to the development of pharmaceuticals and functional materials. The α-amino nitrile scaffold of this compound provides a versatile entry point for the construction of various nitrogen-containing ring systems.

Pyridazine (B1198779) Derivatives

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to possess a wide range of biological activities. The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648).

While direct literature detailing the conversion of this compound into pyridazine derivatives is not extensively documented, its structure suggests potential pathways. Based on the general reactivity of α-amino nitriles, a plausible, though not explicitly reported, route could involve the transformation of the nitrile group into a carbonyl or related functionality. This would create a 1,4-dicarbonyl precursor that could subsequently react with hydrazine or its derivatives to form the pyridazine ring.

Thienopyrimidines and Triazolothienopyrimidines

Thienopyrimidines are fused heterocyclic systems containing a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. These scaffolds are of significant interest in medicinal chemistry. The synthesis of thienopyrimidines often begins with a substituted aminothiophene which is then used to build the pyrimidine ring. For instance, the Gewald reaction is a common method for preparing polysubstituted aminothiophenes.

The direct application of this compound in the synthesis of thienopyrimidines has not been widely reported. However, related α-amino nitriles can be precursors to key intermediates. For example, α-amino nitriles can react with aminothiols like cysteine, leading to the formation of thiazolines, which are five-membered heterocycles. nih.gov While this does not directly yield a thienopyrimidine, it demonstrates the utility of the α-amino nitrile moiety in forming sulfur-containing heterocycles. A hypothetical route to a thienopyrimidine could involve a multi-step sequence where this compound is first used to construct a substituted thiophene ring, which is then elaborated into the final fused heterocyclic system.

Naphthyridine Derivatives

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. They are considered aza-analogs of naphthalene (B1677914) and are important pharmacophores. One of the classic methods for synthesizing substituted quinolines and, by extension, naphthyridines, is the Friedländer annulation. wikipedia.orgprinceton.edu This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. princeton.edunih.gov

The use of this compound as the active methylene component in a Friedländer-type synthesis of naphthyridines is a plausible synthetic strategy. The reaction would involve a 2-aminopyridine-3-carbaldehyde condensing with this compound. The acidic α-proton of the nitrile, activated by both the phenyl and nitrile groups, would facilitate the initial condensation, leading to cyclization and the formation of the naphthyridine core. Although specific examples employing this compound are not prominent in the literature, the general applicability of the Friedländer synthesis to activated acetonitriles supports this potential application. researchgate.netresearchgate.net

Quinazoline (B50416) and Quinazolinone Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine ring. These structures are prevalent in many biologically active compounds. A common synthetic route is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. frontiersin.org

The utility of α-amino nitrile scaffolds in quinazolinone synthesis has been demonstrated. In a specific example utilizing microwave-assisted synthesis, 2-amino-2-phenylacetamide (B42336) was reacted with N-acetylanthranilic acid in the presence of phosphorus trichloride. This reaction resulted in the formation of a quinazolinone ring with a concomitant dehydration of the primary amide of the starting material to a nitrile, yielding 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylacetonitrile. frontiersin.org This documented synthesis provides direct evidence for the incorporation of a 2-phenylacetonitrile (B1602554) moiety, substituted at the amino position, into a quinazolinone structure. This highlights the potential of this compound to act as the amine component in similar condensations with anthranilic acid derivatives to produce novel 3-substituted quinazolinones.

| Starting Materials | Reagent/Conditions | Product Type | Ref. |

| N-acetylanthranilic acid, 2-amino-2-phenylacetamide | PCl₃, Acetonitrile (B52724), Microwave (160°C) | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylacetonitrile | frontiersin.org |

| Anthranilic acid, this compound (hypothetical) | Acid catalyst (e.g., PCl₃) | 3-(Morpholino(phenyl)methyl)quinazolin-4(3H)-one | - |

Formation of Cyclopropane (B1198618) Derivatives

Cyclopropane rings are three-membered carbocycles that, due to significant ring strain, possess unique chemical reactivity. They are valuable structural motifs in medicinal chemistry and natural products. The synthesis of cyclopropanes can be achieved through various methods, including Michael-initiated ring closure (MIRC) reactions. youtube.com

This type of reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. The carbanion generated from deprotonation of 2-arylacetonitriles can act as a competent Michael donor. youtube.com It is therefore plausible that this compound could serve as a precursor for cyclopropane derivatives via this pathway. The reaction would involve deprotonation at the α-carbon, followed by addition to a suitable Michael acceptor (e.g., an α,β-unsaturated ester or nitrile). Subsequent intramolecular nucleophilic attack by the resulting enolate or stabilized carbanion would displace a leaving group to close the cyclopropane ring.

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Reaction Type | Product Type | Ref. |

| 2-Arylacetonitrile | α-Bromo-α,β-unsaturated nitrile | Michael-initiated ring closure | Nitrile-substituted cyclopropane | youtube.com |

| This compound (hypothetical) | α,β-Unsaturated compound with leaving group | Michael-initiated ring closure | Functionalized cyclopropane | - |

Role in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions involving the distinct functional groups of this compound are pivotal to its role in supramolecular chemistry, guiding the self-assembly of molecules into well-defined architectures.

The crystal structure of a molecule reveals the intricate network of non-covalent interactions that govern its solid-state packing. While a specific crystallographic analysis of this compound is not publicly available, insights can be drawn from a related compound, 2-[methylthio(morpholino)methylene]malononitrile. sciencepublishinggroup.com In this molecule, the morpholine (B109124) ring adopts a chair conformation, and the molecule exhibits a specific (Z, E) configuration around the C=C double bond. sciencepublishinggroup.com The crystal packing is stabilized by weak intramolecular and intermolecular hydrogen bonds. sciencepublishinggroup.com

For this compound, a rich variety of non-covalent interactions can be anticipated. The phenyl ring can participate in π-π stacking interactions, a common feature in the crystal engineering of aromatic compounds. Furthermore, the nitrile group is a versatile participant in non-covalent bonding. The lone pair on the nitrogen atom can act as a hydrogen bond acceptor. More uniquely, the π-system of the nitrile group can engage in π(CN)-π interactions with aromatic rings. Additionally, the electron-deficient nature of the carbon atom in the nitrile group makes it susceptible to anion-π(nitrile) contacts, where an anion interacts favorably with the π-system. These directional interactions play a crucial role in the formation of ordered supramolecular assemblies.

Molecules that are weakly fluorescent in dilute solutions but become highly emissive upon aggregation are known as Aggregation-Induced Emission (AIE) luminogens. magtech.com.cnust.hkrsc.org This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. ust.hk

While direct experimental evidence for AIE in this compound has not been reported, many derivatives of phenylacetonitrile (B145931) exhibit interesting photophysical properties. The presence of both a phenyl ring and a nitrile group, common components in AIE-active molecules, suggests that this compound could potentially display AIE characteristics. The morpholine group, with its flexible ring structure, could also contribute to the restriction of intramolecular rotations upon aggregation. The study of fluoresceinoxy bisphthalonitrile, which shows aggregation-induced emission enhancement (AIEE), highlights the potential for nitrile-containing compounds in this area. The investigation into the photophysical properties of this compound could therefore unveil novel fluorescent materials with applications in sensors, bio-imaging, and optoelectronics.

Catalytic Applications and Ligand Design

The nitrogen and oxygen atoms within the morpholine ring of this compound offer potential coordination sites for metal ions, making it a candidate for ligand design in catalysis. The development of metal complexes with tailored ligands is a cornerstone of modern catalysis, enabling highly selective and efficient chemical transformations.

Although specific catalytic applications of this compound are not yet well-documented, the use of related α-aminonitrile derivatives as ligands in metal complexes has been explored. For instance, a study on new mixed-ligand complexes for antibacterial applications utilized 2-(naphthalene-1-ylamino)-2-phenylacetonitrile as a primary ligand for various transition metal ions. This indicates the capacity of the α-aminonitrile scaffold to coordinate with metal centers.

Furthermore, the design of ligands for specific catalytic processes, such as polymerization, often relies on the steric and electronic properties of the ligand. The morpholine and phenyl groups of this compound could be systematically modified to tune the properties of a resulting metal complex, potentially leading to catalysts with novel reactivity and selectivity. For example, nickel complexes with chelating κ2-P,N ligands derived from α-iminoazatriphenylphosphoranes have been investigated for ethylene (B1197577) oligomerization. capes.gov.br This highlights the broad potential for nitrogen-containing ligands in homogeneous catalysis.

Biological Activity and Medicinal Chemistry Potential of Derivatives

Exploration of Therapeutic Pathways

The therapeutic effects of 2-Morpholino-2-phenylacetonitrile derivatives are underpinned by their interaction with various cellular and molecular pathways. A significant area of research has focused on their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often initiated through intrinsic or extrinsic pathways involving the activation of caspases and alterations in the expression of key regulatory proteins. researchgate.net

Furthermore, some derivatives have been found to inhibit the function of drug efflux pumps, such as P-glycoprotein (P-gp), which are notoriously responsible for multidrug resistance in cancer. By blocking these pumps, the derivatives can enhance the intracellular concentration and efficacy of co-administered anticancer drugs. researchgate.net Another critical therapeutic pathway targeted by these compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair. nih.gov By interfering with the function of this enzyme, these derivatives can lead to DNA damage and ultimately, cell death in rapidly dividing cancer cells. nih.gov

Investigative Studies on Analgesic Properties

While direct research specifically investigating the analgesic properties of this compound derivatives is limited in the public domain, studies on structurally related compounds offer some insights. For instance, derivatives of 2-phenyl-morpholine have been noted for their potential analgesic effects. nih.gov Research into other heterocyclic compounds has also demonstrated the potential for developing novel pain therapeutics. For example, derivatives of 5-nitro-2-benzoxazolinones have shown promising analgesic activities in preclinical models. nih.gov Similarly, certain 2-azabicyclo[3.2.1]octane derivatives have exhibited moderate to good analgesic activity in writhing assays. researchgate.net These findings suggest that the morpholine (B109124) and phenylacetonitrile (B145931) moieties could be valuable components in the design of new analgesic agents, warranting further investigation into the specific derivatives of this compound.

Antimicrobial Efficacy of Derivatives

The global challenge of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Derivatives of this compound have demonstrated notable potential in this area.

A series of novel 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov The results indicated that several of the synthesized derivatives exhibited significant antimicrobial activity. nih.gov

Furthermore, certain morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants. These compounds have been shown to enhance the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacteria. nih.gov Their mechanism of action is thought to involve the inhibition of bacterial efflux pumps, which are a primary defense mechanism against antibiotics. nih.gov By blocking these pumps, the derivatives can restore the susceptibility of resistant bacteria to existing drugs. nih.gov

Anti-Cancer and Antiproliferative Activities

One of the most extensively studied areas of this compound derivatives is their potential as anti-cancer and antiproliferative agents. A variety of these compounds have shown significant activity against a range of cancer cell lines.

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Two compounds from this series, AK-3 and AK-10, were found to be particularly potent. nih.gov

In another study, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, a naphthoxyacetamide derivative containing a morpholine moiety, exhibited cytotoxic effects on HeLa (cervical cancer) cells that were comparable to the established anticancer drug cisplatin (B142131) at a concentration of 3.16 µM/mL. mdpi.com

The following table summarizes the cytotoxic activity of selected morpholine-containing derivatives against different cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50/Effect) |

| AK-3 | A549, MCF-7, SHSY-5Y | IC50: 10.38 µM, 6.44 µM, 9.54 µM respectively nih.gov |

| AK-10 | A549, MCF-7, SHSY-5Y | IC50: 8.55 µM, 3.15 µM, 3.36 µM respectively nih.gov |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | Similar cytotoxicity to cisplatin at 3.16 µM/mL mdpi.com |

The anticancer activity of many this compound derivatives is linked to their ability to interact with DNA and inhibit the function of essential enzymes like topoisomerase II. nih.gov Topoisomerase II plays a crucial role in managing the topological state of DNA during replication and transcription. nih.gov Inhibitors of this enzyme can be classified as "poisons" that stabilize the transient enzyme-DNA complex, leading to double-strand breaks and subsequent cell death. nih.gov

Ellipticine (B1684216), an antineoplastic agent, and its derivatives serve as a relevant example. These compounds intercalate into DNA and modulate topoisomerase II activity. Two novel ellipticine derivatives, ET-1 and ET-2, were found to be more potent catalytic inhibitors of human topoisomerase IIα than the parent compound, and their inhibitory potency was related to their DNA intercalation ability. The inhibition of the α-isoform of topoisomerase II is considered responsible for the cytotoxic effect, while inhibition of the β-isoform is linked to adverse drug reactions, making isoform-selective inhibitors highly desirable. nih.gov

Neuropharmacological Relevance for Neurological Disorders

The potential neuropharmacological applications of this compound derivatives represent a growing but still developing area of research. While direct studies on these specific derivatives in neurological disorders are not extensively documented, the broader class of heterocyclic compounds is known to possess significant neuropharmacological activities.

For instance, various heterocyclic compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds can target various pathways implicated in these diseases, such as inhibiting enzymes like acetylcholinesterase and catechol-O-methyltransferase, or modulating neurotransmitter systems. The presence of the morpholine ring, a key feature of the compounds discussed in this article, is found in many centrally acting drugs.

Furthermore, natural compounds with diverse structures are being explored for their neuroprotective effects. nih.gov The multifaceted nature of neurological disorders often requires therapeutic agents that can target multiple pathways, including neuroinflammation, oxidative stress, and protein aggregation. nih.gov Given the diverse biological activities observed for this compound derivatives in other therapeutic areas, it is plausible that some of these compounds may also possess beneficial properties for the treatment of neurological disorders. However, more focused research is needed to specifically evaluate their neuropharmacological relevance.

Enantioselective Synthesis for Biologically Active Compounds

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds with a chiral center, such as this compound, the different enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of enantioselective synthetic methods to produce single enantiomers of such compounds is a cornerstone of modern medicinal chemistry. The asymmetric Strecker reaction stands out as a primary and versatile method for the synthesis of enantioenriched α-amino nitriles.

Research has demonstrated the successful application of organocatalysis in the asymmetric Strecker reaction to produce chiral α-amino nitriles. This approach involves the reaction of an aldehyde, an amine, and a cyanide source in the presence of a chiral catalyst. Specifically, for the synthesis of this compound, the three-component reaction involves benzaldehyde (B42025), morpholine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

A significant advancement in this area involves the use of cinchona alkaloid derivatives as organocatalysts. For instance, a hydroquinidine-based catalyst has been effectively used to mediate the Strecker reaction between benzaldehydes, morpholine, and Me₃SiCN, resulting in the formation of chiral α-amino nitriles in excellent yields (90–95%) and with high enantioselectivities (80–94% ee). mdpi.com

Further detailed studies have explored the use of various chiral alkaloids to optimize the synthesis of this compound. In one such study, the reaction of benzaldehyde and morpholine was conducted with different chiral alkaloid catalysts in the presence of trimethylsilyl cyanide (TMSCN) and sodium fluoride (B91410) (NaF). The addition of NaF was found to be beneficial, leading to substantial improvements in both the yield and the enantioselectivity of the product. acs.org

The choice of the chiral alkaloid catalyst was shown to have a profound impact on the enantiomeric ratio (er) of the resulting α-aminonitrile product. Hydroquinine, in particular, emerged as a highly effective catalyst for this transformation. acs.org The reaction, when carried out in dichloromethane (B109758) at -20 °C, demonstrated the feasibility of producing this compound with high yield and significant enantiomeric excess.

The data below illustrates the effectiveness of different chiral alkaloid catalysts in the asymmetric Strecker reaction to form this compound.

| Catalyst | Additive | Yield (%) | Enantiomeric Ratio (er) |

| Quinine | None | Trace | - |

| Quinine | NaF | 89 | 73:27 |

| Hydroquinine | NaF | 95 | 94:6 |

Table based on data from Sadhukhan, A., et al. (2012). acs.org

This organocatalytic approach provides a direct and efficient route to enantiomerically enriched this compound, a key starting material for the synthesis of potentially biologically active derivatives. The ability to selectively synthesize one enantiomer over the other is paramount for investigating the specific biological roles and therapeutic potential of each stereoisomer, thereby paving the way for the development of more potent and selective drug candidates.

Future Research Perspectives and Unexplored Avenues

Development of Novel Reaction Methodologies

The synthesis of α-aminonitriles, such as 2-Morpholino-2-phenylacetonitrile, has traditionally been dominated by the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source. nih.govacs.org While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic protocols.

Photocatalysis and Electrosynthesis: Emerging trends in organic synthesis point towards the use of photocatalysis and electrochemical methods. Photocatalytic approaches, utilizing visible light or near-infrared photosensitizers, offer a mild and environmentally benign route for the synthesis of α-aminonitriles. acs.orgacs.orgnih.govrsc.org These methods often proceed via single electron transfer (SET) processes, enabling the generation of reactive intermediates like iminyl radicals under gentle conditions. acs.orgnih.gov Similarly, electrochemical synthesis provides a reagent-free activation method, minimizing waste and enhancing control over reaction conditions. nih.gov Future work could focus on adapting these technologies for the enantioselective synthesis of this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis presents a scalable and safe alternative to traditional batch processing, particularly when handling potentially hazardous reagents like cyanides. organic-chemistry.orgacs.org The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to improved yields and selectivity. acs.org Research into the continuous flow synthesis of this compound could pave the way for its large-scale production for industrial and pharmaceutical applications.

Organocatalysis: The development of novel organocatalysts for the asymmetric Strecker reaction is a burgeoning field. mdpi.com Chiral organocatalysts, such as those based on cinchona alkaloids or squaramides, can induce high enantioselectivity in the formation of α-aminonitriles. mdpi.com Future investigations could explore new organocatalytic systems tailored for the specific steric and electronic properties of morpholine-containing substrates, aiming for near-perfect stereocontrol.

| Methodology | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high functional group tolerance. acs.orgorganic-chemistry.org | Development of chiral photosensitizers for enantioselective synthesis. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, and potential for automation. organic-chemistry.orgacs.org | Optimization of reactor design and conditions for continuous production. |

| Organocatalysis | Metal-free, environmentally friendly, high enantioselectivity. mdpi.com | Design of novel catalysts for challenging substrates and exploration of new reaction pathways. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the intricate details of reaction mechanisms and kinetics is paramount for process optimization. The development of advanced, real-time analytical techniques offers a window into these complex transformations as they occur.

Operando and In-Situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the direct monitoring of reactant consumption, product formation, and the transient appearance of intermediates within the reaction vessel. nih.govrsc.orgacs.orgmdpi.comwikipedia.org This real-time data is invaluable for elucidating reaction pathways and identifying rate-determining steps. acs.org Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity assessment, is particularly powerful for understanding heterogeneous catalytic processes that could be developed for the synthesis of this compound. wikipedia.orgnumberanalytics.comchemcatbio.orgcatalysis.blognih.gov Future applications could involve coupling these techniques with the novel synthetic methodologies described above to gain a comprehensive understanding of the reaction dynamics of this compound formation.

Advanced Mass Spectrometry: Extractive electrospray ionization mass spectrometry (EESI-MS) is an emerging technique for the real-time, online monitoring of organic reactions directly from the reaction mixture. nih.gov Its high sensitivity and rapid response enable the detection and validation of proposed reaction intermediates, providing crucial mechanistic insights. nih.gov

Chemical Imaging: Beyond bulk analysis, chemical imaging techniques like Raman and infrared microscopy can provide spatially resolved information about chemical reactions. frontiersin.orgnih.govnih.govspectroscopyonline.com This could be particularly useful for studying reactions on solid supports or in heterogeneous mixtures, offering a microscale view of the curing or reaction process. spectroscopyonline.com Advanced X-ray methods are also being developed to capture the ultrafast movements of molecules during a reaction. stanford.edu

| Technique | Information Gained | Future Application for this compound |

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates; kinetic data. rsc.orgacs.org | Mechanistic studies of novel synthetic routes and optimization of reaction conditions. |

| Operando Spectroscopy | Correlation of catalyst structure with activity and selectivity under working conditions. wikipedia.orgnih.gov | Development of efficient heterogeneous catalysts for the synthesis. |

| Real-Time Mass Spectrometry | Identification and validation of transient reaction intermediates. nih.gov | Elucidation of complex reaction mechanisms. |

| Chemical Imaging | Spatially resolved chemical information, understanding of reactions at interfaces. frontiersin.orgspectroscopyonline.com | Analysis of solid-phase synthesis or reactions in multiphasic systems. |

In-depth Computational Modeling of Complex Biological Interactions

Computational chemistry provides a powerful tool to predict and understand the behavior of molecules at the atomic level, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.govnih.govresearchgate.net For instance, DFT studies on the Strecker reaction have revealed the crucial role of proton transfers and the nature of the transition states. nih.govnih.gov Future computational work on this compound could investigate the mechanisms of novel synthetic reactions, predict the stereochemical outcomes of asymmetric syntheses, and explore the reactivity of its derivatives. Computational studies on the effect of the morpholine (B109124) group in other reactions, such as urethane (B1682113) formation, have already demonstrated its influence on the energy profile of the reaction. researchgate.net

Molecular Docking and Dynamics: To explore the potential biological activity of derivatives of this compound, molecular docking simulations can be employed. This technique predicts the preferred binding orientation of a molecule to a biological target, such as a receptor or enzyme. nih.gov The morpholine ring is a common feature in many central nervous system (CNS) active compounds, where it can enhance potency, act as a scaffold, or improve pharmacokinetic properties. nih.govacs.org Docking studies can help identify potential biological targets for derivatives and guide the design of more potent and selective ligands. nih.gov

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. nih.govresearchgate.net | Understanding new synthetic pathways and guiding catalyst design. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Identifying potential therapeutic targets for its derivatives. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecule-target complexes over time. | Assessing the stability of binding and understanding conformational changes. |

Targeted Drug Design and Discovery from Derivatives

The structural framework of this compound makes it an attractive starting point for the design and synthesis of new therapeutic agents. The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable metabolic properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the morpholine scaffold, followed by biological evaluation, can establish structure-activity relationships. nih.gove3s-conferences.org For example, substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. Research on other 2-substituted morpholine derivatives has shown that both stereochemistry and aryl substitution are critical for activity, leading to the identification of selective inhibitors. nih.gov

Bioisosteric Replacement and Scaffold Hopping: Future research could involve replacing the phenyl or morpholine rings with other bioisosteric groups to explore new chemical space and potentially improve properties like solubility, metabolic stability, or target selectivity.

Synthesis of Bioactive Compound Libraries: Leveraging the novel synthetic methodologies discussed earlier, libraries of derivatives of this compound can be efficiently synthesized. nih.gov These libraries can then be screened against a panel of biological targets to identify new lead compounds for various diseases. The α-aminonitrile functional group itself is a precursor to α-amino acids, making these derivatives valuable building blocks for peptidomimetics and other complex molecules. nih.govacs.org The morpholine ring is a key component in drugs targeting the central nervous system, and its derivatives have shown promise in the context of neurodegenerative diseases and mood disorders. nih.govacs.org

| Research Avenue | Objective | Example Application |

| SAR Studies | To understand how chemical structure relates to biological activity. nih.gov | Optimizing the potency and selectivity of derivatives as enzyme inhibitors or receptor modulators. |

| Bioisosteric Replacement | To improve physicochemical and pharmacokinetic properties. | Replacing the phenyl group with a heteroaromatic ring to enhance solubility. |

| Library Synthesis | To discover new bioactive compounds through high-throughput screening. nih.gov | Generating a diverse set of derivatives to screen for anticancer or antiviral activity. |

| Enzymatic Synthesis | To create novel bioactive compounds with high specificity. nih.gov | Using enzymes to modify the core structure for applications in cosmeceuticals or pharmaceuticals. |

Q & A

Q. What are the established synthetic routes for 2-Morpholino-2-phenylacetonitrile, and how can purity be optimized during synthesis?

Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, morpholine may react with α-bromo-phenylacetonitrile under basic conditions. Key optimization steps include:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the compound.

- Purity Verification : Analytical methods like HPLC (C18 column, acetonitrile/water gradient) or GC-MS (splitless mode, He carrier gas) ensure ≥95% purity, as per industrial standards .

- Side Reactions : Monitor for byproducts (e.g., unreacted morpholine) via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH2 groups) and nitrile functionality (C≡N stretch at ~2200 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (e.g., [M+H]⁺ at m/z 217.12 for C₁₂H₁₄N₂O).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C 66.03%, H 6.47%, N 12.84%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of this compound derivatives?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry. Non-polar solvents (e.g., toluene) may lead to racemization via carbocation intermediates.

- Temperature Control : Lower temperatures (-20°C) stabilize transition states, reducing side reactions. Kinetic vs. thermodynamic product ratios can be analyzed via variable-temperature NMR .

Q. How can researchers address contradictions in experimental data (e.g., inconsistent yields or spectral anomalies) during synthesis?

Answer:

- Root-Cause Analysis :

- Replicate Experiments : Repeat syntheses under identical conditions to rule out human error.

- Cross-Validate Methods : Compare HPLC purity data with alternative techniques (e.g., melting point analysis; expected mp 187–189°C ).

- Degradation Studies : Test stability under ambient light, humidity, or oxygen to identify degradation pathways .

- Collaborative Review : Consult crystallography or computational modeling (DFT) to resolve structural ambiguities .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and oxidative conditions?

Answer:

- pH Stability :

- Oxidative Resistance :

- Expose to H₂O₂ (3–30%) and track nitrile-to-amide conversion using FTIR.

- Accelerated aging studies (40–60°C) model long-term stability .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations :

- Optimize molecular geometry (B3LYP/6-31G*) to identify electrophilic/nucleophilic sites.

- Simulate reaction pathways (e.g., free energy barriers for morpholine substitution).

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. What strategies ensure reproducibility when scaling up this compound synthesis for collaborative studies?

Answer:

- Process Optimization :

- Use flow chemistry for consistent mixing and temperature control.

- Document batch-specific variables (e.g., solvent lot numbers, catalyst activity).

- Data Sharing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.